molecular formula C10H12O4 B1213202 cantharidin CAS No. 80558-50-5

cantharidin

Numéro de catalogue: B1213202
Numéro CAS: 80558-50-5
Poids moléculaire: 196.2 g/mol
Clé InChI: DHZBEENLJMYSHQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cantharidin is a naturally occurring, odorless, and colorless fatty substance belonging to the terpenoid class. It is secreted by many species of blister beetles, particularly those in the Meloidae family . Historically, this compound has been used as an aphrodisiac and a vesicant (blistering agent). Today, it is primarily used in pharmacology for the topical treatment of skin conditions such as molluscum contagiosum and warts .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cantharidin can be synthesized through various methods. One common synthetic route involves the reaction of maleic anhydride with furan in the presence of a catalyst to form the intermediate compound, which is then hydrogenated to produce this compound . Another method involves the use of methylamine to synthesize N-methylcantharidimide from this compound, which is then purified through recrystallization .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from blister beetles. The beetles are collected, dried, and then subjected to solvent extraction to isolate this compound. The extracted compound is then purified through various chemical processes to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Cantharidin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Applications De Recherche Scientifique

Mécanisme D'action

Activité Biologique

Cantharidin, a potent bioactive compound derived from the blister beetle Mylabris, has garnered attention for its diverse biological activities, particularly its antitumor effects and applications in dermatological treatments. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

This compound primarily exerts its biological effects through the selective inhibition of protein phosphatase 2A (PP2A), a critical regulator of various signaling pathways involved in cell proliferation and survival. By inhibiting PP2A, this compound activates several oncogenic kinases, including ERK, JNK, PKC, and NF-κB, which play significant roles in tumorigenesis and metastasis.

Key Pathways Involved

  • ERK Pathway : Promotes cell survival and proliferation.
  • JNK Pathway : Involved in stress responses and apoptosis.
  • PKC Pathway : Regulates various cellular functions including growth and differentiation.
  • NF-κB Pathway : Mediates inflammatory responses and cell survival.

Research indicates that this compound enhances the secretion of proangiogenic factors such as IL-6, IL-8, TNF-α, and VEGF, contributing to angiogenesis—a crucial process in tumor growth. A study demonstrated that this compound treatment significantly upregulated these factors in pancreatic cancer cells (PANC-1), suggesting a dual role in promoting tumor growth through angiogenesis while also exhibiting cytotoxic effects on cancer cells .

Antitumor Activity

This compound has been investigated for its potential as an antitumor agent across various cancer types. Notably:

  • Pancreatic Cancer : In vitro studies showed that this compound suppresses cell viability and metastasis. However, in vivo experiments using xenograft models revealed that it unexpectedly accelerated tumor growth due to enhanced angiogenesis .
  • Other Cancer Types : this compound has also shown cytotoxic effects against various tumor cell lines, including those from breast and liver cancers. Its ability to induce apoptosis in cancer cells makes it a candidate for further therapeutic exploration .

Molluscum Contagiosum Treatment

This compound is clinically used to treat molluscum contagiosum, particularly in pediatric patients. A retrospective study involving 150 patients treated with this compound cream reported an 86% cure rate after 12 weeks, demonstrating its efficacy compared to other treatments like cryotherapy . The safety profile was favorable, with minimal adverse effects noted during treatment.

Case Study: High-Dose Poisoning

A notable case highlighted the risks associated with high-dose this compound ingestion. A patient experienced multiorgan dysfunction syndrome after consuming 10 grams of this compound powder. The clinical presentation included gastrointestinal discomfort and renal dysfunction. The patient was treated successfully with supportive care measures such as intravenous fluids and antibiotics . This case underscores the importance of dosage regulation and monitoring when using this compound therapeutically.

Cytotoxic Effects on Cell Lines

Recent studies have explored the cytotoxicity of this compound on non-cancerous cells as well. For example:

  • Fish Erythrocytes : Research indicated that this compound exhibited hemolytic activity at specific concentrations, suggesting potential applications or risks in aquatic environments .
  • Tumor Cell Lines : this compound demonstrated significant cytotoxicity against various tumor cell lines after 24 hours of incubation, with morphological changes indicating cell death .

Summary of Findings

Study Focus Findings
Antitumor ActivityInhibits PP2A; activates oncogenic pathways; promotes angiogenesis leading to tumor growth
Molluscum Contagiosum86% cure rate with minimal adverse effects; effective compared to other treatments
High-Dose PoisoningSevere symptoms leading to multiorgan dysfunction; highlights risks associated with dosage
Cytotoxic EffectsSignificant cytotoxicity observed in various tumor cell lines; hemolytic activity noted

Propriétés

IUPAC Name

2,6-dimethyl-4,10-dioxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-9-5-3-4-6(13-5)10(9,2)8(12)14-7(9)11/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZBEENLJMYSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C3CCC(C1(C(=O)OC2=O)C)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858998
Record name Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80558-50-5, 10385-74-7
Record name NSC 190421
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080558505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC190421
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190421
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexahydro-3a,7a-dimethyl-4,7-epoxyisobenzofuran-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cantharidin
Reactant of Route 2
cantharidin
Reactant of Route 3
cantharidin
Reactant of Route 4
cantharidin
Reactant of Route 5
cantharidin
Reactant of Route 6
cantharidin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.